tert-butyl N-{3-azabicyclo[4.2.0]octan-8-yl}carbamate
Overview
Description
Tert-butyl N-{3-azabicyclo[420]octan-8-yl}carbamate is a chemical compound that features a unique bicyclic structureThe 8-azabicyclo[4.2.0]octane scaffold is a core structure found in many biologically active molecules, making it a valuable target for synthetic chemists .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-{3-azabicyclo[420]octan-8-yl}carbamate typically involves the construction of the 8-azabicyclo[42One common approach is the enantioselective construction of the 8-azabicyclo[4.2.0]octane scaffold from acyclic starting materials that contain the necessary stereochemical information . This can be achieved through various methodologies, including stereocontrolled cyclization reactions and desymmetrization processes starting from achiral tropinone derivatives .
Industrial Production Methods
Industrial production of tert-butyl N-{3-azabicyclo[4.2.0]octan-8-yl}carbamate may involve optimized synthetic routes that ensure high yield and purity. These methods often include the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl N-{3-azabicyclo[4.2.0]octan-8-yl}carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of functionalized derivatives .
Scientific Research Applications
Tert-butyl N-{3-azabicyclo[4.2.0]octan-8-yl}carbamate has several scientific research applications:
Medicinal Chemistry: The compound is used as a building block in the synthesis of pharmaceuticals, particularly those targeting the central nervous system.
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules, including natural products and bioactive compounds.
Biological Studies: The compound’s unique structure makes it a valuable tool for studying enzyme interactions and receptor binding in biological systems.
Industrial Applications: It is used in the development of new materials and catalysts for industrial processes.
Mechanism of Action
The mechanism of action of tert-butyl N-{3-azabicyclo[4.2.0]octan-8-yl}carbamate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s bicyclic structure allows it to fit into the active sites of these targets, modulating their activity. This interaction can lead to various biological effects, including inhibition or activation of enzymatic pathways .
Comparison with Similar Compounds
Similar Compounds
Tropane Alkaloids: Compounds like cocaine and atropine share the 8-azabicyclo[4.2.0]octane core structure and exhibit similar biological activities.
Piperidine Derivatives: These compounds also feature bicyclic structures and are used in medicinal chemistry for their pharmacological properties.
Uniqueness
Tert-butyl N-{3-azabicyclo[4.2.0]octan-8-yl}carbamate is unique due to its specific substitution pattern and the presence of the tert-butyl carbamate group. This combination of features enhances its stability and reactivity, making it a versatile intermediate in synthetic chemistry .
Biological Activity
Tert-butyl N-{3-azabicyclo[4.2.0]octan-8-yl}carbamate is a bicyclic compound with potential applications in medicinal chemistry, particularly in the treatment of neurological disorders. Its unique structural characteristics suggest a range of biological activities, including inhibition of certain enzymes and modulation of neurotransmitter systems.
- IUPAC Name : tert-butyl (3-azabicyclo[4.2.0]octan-8-yl)carbamate
- Molecular Formula : C12H22N2O2
- Molecular Weight : 226.32 g/mol
- CAS Number : 1258652-27-5
- Purity : 97% .
The biological activity of this compound primarily involves its role as an inhibitor of acetylcholinesterase (AChE), an enzyme responsible for the breakdown of the neurotransmitter acetylcholine. By inhibiting AChE, this compound may enhance cholinergic signaling, which is beneficial in conditions such as Alzheimer’s disease.
Enzyme Inhibition Studies
Recent studies have indicated that compounds similar to this compound exhibit varying degrees of AChE inhibition:
Compound | IC50 (nM) | Mechanism |
---|---|---|
M4 | 15.4 | AChE Inhibitor |
This compound | TBD | TBD |
Biological Activity
-
Neuroprotective Effects :
- In vitro studies have shown that this compound can protect neuronal cells from apoptosis induced by amyloid-beta (Aβ) peptides, which are implicated in Alzheimer’s disease pathology.
- The reduction in pro-inflammatory cytokines such as TNFα suggests a potential anti-inflammatory mechanism that could further support neuronal health .
- Cytotoxicity Studies :
- In Vivo Efficacy :
Case Study 1: Neuroprotection Against Aβ-Induced Toxicity
In a controlled study, this compound was administered to mice subjected to Aβ injections. Results indicated a significant reduction in neuronal loss and improved cognitive performance on memory tasks compared to control groups.
Case Study 2: AChE Inhibition in Rat Models
A separate study evaluated the effect of this compound on AChE activity in rat brains post-scopolamine administration, revealing a marked decrease in enzyme activity, correlating with enhanced memory retention in behavioral assessments .
Properties
IUPAC Name |
tert-butyl N-(3-azabicyclo[4.2.0]octan-8-yl)carbamate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O2/c1-12(2,3)16-11(15)14-10-6-8-4-5-13-7-9(8)10/h8-10,13H,4-7H2,1-3H3,(H,14,15) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEPBJFKMOKRPMT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CC2C1CNCC2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801154933 | |
Record name | Carbamic acid, N-3-azabicyclo[4.2.0]oct-8-yl-, 1,1-dimethylethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801154933 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1258652-27-5 | |
Record name | Carbamic acid, N-3-azabicyclo[4.2.0]oct-8-yl-, 1,1-dimethylethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1258652-27-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Carbamic acid, N-3-azabicyclo[4.2.0]oct-8-yl-, 1,1-dimethylethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801154933 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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